(3E)-3-{[(4-acetylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E)-3-{[(4-acetylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C25H22N2O4S and its molecular weight is 446.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound known as (3E)-3-{[(4-acetylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a member of the benzothiazine class, which has garnered interest due to its potential biological activities, particularly against Mycobacterium tuberculosis (Mtb). This article reviews the current understanding of its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Synthesis
The compound's structure is characterized by a benzothiazine core with specific substituents that may influence its biological properties. The synthesis typically involves a multi-step reaction process that includes the formation of the benzothiazine framework and subsequent modifications to introduce the acetyl and methyl groups.
Antimycobacterial Activity
Recent studies have highlighted the compound's efficacy against M. tuberculosis. For instance, a derivative of benzothiazine was shown to exhibit significant antitubercular activity both in vitro and in vivo. In particular, it demonstrated an MIC (minimum inhibitory concentration) of 0.25 μg/mL against Mtb strains, indicating potent activity against both replicating and non-replicating bacilli .
The mechanism by which this compound exerts its antitubercular effects involves interference with bacterial cell wall synthesis and metabolic pathways. It has been suggested that the compound may inhibit the enzyme DprE1, which plays a crucial role in the biosynthesis of mycobacterial cell walls. Studies have shown that related compounds with similar structures also target this enzyme, leading to effective bacterial cell death .
Efficacy in Animal Models
In vivo studies conducted on guinea pigs and mice models have demonstrated that treatment with this compound significantly reduces bacterial loads in lung tissues. For example, treatment regimens showed an average reduction of 3 log CFU (colony-forming units) in infected animals compared to untreated controls after several weeks of administration .
Comparative Studies
Comparative analyses with other known antitubercular agents revealed that this compound exhibits superior efficacy at lower dosages. For instance, while other compounds required higher concentrations to achieve similar bacterial reductions, this compound showed effective results at doses as low as 50 mg/kg .
Data Summary
Study | Model | Dosage | Efficacy (log CFU Reduction) | MIC (μg/mL) |
---|---|---|---|---|
Study 1 | Mice | 50 mg/kg | 2.43 | 0.25 |
Study 2 | Guinea Pig | 200 mg/kg | 3.98 | - |
Propriétés
IUPAC Name |
(3E)-3-[(4-acetylanilino)methylidene]-1-[(3-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4S/c1-17-6-5-7-19(14-17)16-27-23-9-4-3-8-22(23)25(29)24(32(27,30)31)15-26-21-12-10-20(11-13-21)18(2)28/h3-15,26H,16H2,1-2H3/b24-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHCNDNXZWRIFM-BUVRLJJBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC=C(C=C4)C(=O)C)S2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NC4=CC=C(C=C4)C(=O)C)/S2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.